N-(2-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
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Overview
Description
N-(2-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a furo[3,2-b]pyridine ring system, which is fused with a carbamoylphenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-(2-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-aminobenzamide with a suitable furo[3,2-b]pyridine derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the final product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and consistency of the product.
Chemical Reactions Analysis
N-(2-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the furo[3,2-b]pyridine ring, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the carbamoyl group, converting it into an amine.
Substitution: The compound can undergo substitution reactions, particularly at the carbamoylphenyl group.
Scientific Research Applications
N-(2-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme interactions and cellular pathways.
Medicine: Preliminary studies suggest that this compound may have therapeutic potential, particularly in the treatment of certain diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Mechanism of Action
The mechanism of action of N-(2-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets within the cell. The compound is known to bind to certain enzymes, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to changes in cell function and behavior, which is the basis for its potential therapeutic effects .
Comparison with Similar Compounds
N-(2-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can be compared with other similar compounds, such as:
N-(2-cyanophenyl)pyridine-2-carboxamide: This compound has a similar structure but with a cyanophenyl group instead of a carbamoylphenyl group.
Thieno[2,3-b]pyridine derivatives: These compounds share the pyridine ring system but have a thieno group instead of a furo group.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with molecular targets and distinct chemical reactivity.
Properties
IUPAC Name |
N-(2-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-9-6-7-13-12(18-9)8-14(22-13)16(21)19-11-5-3-2-4-10(11)15(17)20/h2-8H,1H3,(H2,17,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRDGENTQFFEGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=CC=C3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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